molecular formula C17H23N3O3S B11166744 2-(3,4-dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11166744
M. Wt: 349.4 g/mol
InChI Key: VVBKNLJBYRNWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a dimethoxyphenyl group, which can enhance its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of a thiadiazole ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H23N3O3S/c1-5-6-11(2)16-19-20-17(24-16)18-15(21)10-12-7-8-13(22-3)14(9-12)23-4/h7-9,11H,5-6,10H2,1-4H3,(H,18,20,21)

InChI Key

VVBKNLJBYRNWJX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.